molecular formula C12H10N2OS B5606414 Benzoic acid thiophen-2-ylmethylene-hydrazide CAS No. 16371-55-4

Benzoic acid thiophen-2-ylmethylene-hydrazide

Cat. No.: B5606414
CAS No.: 16371-55-4
M. Wt: 230.29 g/mol
InChI Key: CSNLKZXFSZSMCJ-UKTHLTGXSA-N
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Description

Overview of Hydrazones as Ligands and Bioactive Scaffolds

Hydrazones are a class of organic compounds characterized by the azomethine group (>C=N-NH-). scispace.com These compounds are distinguished by their straightforward synthesis, typically through a condensation reaction between a ketone or aldehyde and a hydrazine (B178648) derivative. nih.gov This ease of synthesis has made them a focal point of substantial research. nih.goveurekaselect.com

Hydrazones possess functional groups, including carbonyl and imine moieties, that enable them to chelate metal ions and form stable complexes with diverse geometries. nih.gov Their versatile coordination chemistry allows for the formation of stable complexes with various metals, and these metal complexes often exhibit enhanced biological activity compared to the hydrazone ligands alone. nih.govresearchgate.netfrontiersin.org

The hydrazone scaffold is prevalent in a wide array of bioactive compounds, demonstrating a broad spectrum of pharmacological applications. eurekaselect.comnih.gov These activities include antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antimalarial, anticancer, and antiviral properties. scispace.comresearchgate.netacs.org The therapeutic potential of hydrazone derivatives is highlighted by their inclusion in established drugs like the antitubercular agent isoniazid (B1672263) and the intestinal antiseptic nifuroxazide. scispace.comnih.gov The adaptability of the hydrazone structure allows for molecular modifications that can fine-tune their biological actions, making them robust scaffolds in drug discovery. eurekaselect.com

Significance of the Thiophene (B33073) Ring in Organic and Medicinal Chemistry

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, with the chemical formula C₄H₄S. derpharmachemica.com Discovered as a contaminant in benzene (B151609), it shares many analogous reactions due to its aromatic nature, conferred by the delocalized pi electron cloud. derpharmachemica.comcognizancejournal.com This aromaticity makes it susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation. cognizancejournal.com

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, owing to its versatile structural diversity and pharmacophoric properties. nih.gov Its presence is a key structural component in numerous pharmacologically active compounds. derpharmachemica.comwisdomlib.org Incorporating a thiophene moiety can significantly modify a compound's physicochemical properties, such as lipid solubility, which can enhance drug-receptor interactions and metabolic profiles. nih.govwisdomlib.org The sulfur atom within the ring can participate in hydrogen bonding, further improving these interactions. nih.gov

Thiophene derivatives have demonstrated a remarkable range of therapeutic applications, including antibacterial, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antioxidant properties. cognizancejournal.comencyclopedia.pub A testament to its importance is the integration of the thiophene ring into the structure of many commercially available drugs, such as the anticoagulant Rivaroxaban, the antidepressant Duloxetine, and the antiplatelet agent Clopidogrel. cognizancejournal.comencyclopedia.pub

Contextualization of Benzoic Acid Thiophen-2-ylmethylene-hydrazide within Hydrazone Derivatives Research

This compound (C₁₂H₁₀N₂OS) is a specific hydrazone derivative that emerges from the strategic combination of the two aforementioned building blocks: a benzoic acid hydrazide and a thiophene aldehyde. nih.gov This compound is synthesized via the condensation of thiophene-2-carboxaldehyde with benzoic acid hydrazide. orientjchem.orgnepjol.inforesearchgate.net The resulting structure incorporates the robust hydrazone scaffold, known for its wide-ranging bioactivity, with the privileged thiophene ring, a well-established pharmacophore in drug design. eurekaselect.comnih.gov

Research into Schiff bases and hydrazones derived from thiophene-2-carboxaldehyde is an active area of investigation. nih.govnih.gov Studies on related structures, such as 4-substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazides and 2-hydroxy this compound, have explored their potential biological activities, including antimicrobial and corrosion-inhibiting properties. acs.orgnih.govuni.lu The synthesis of such derivatives is driven by the hypothesis that combining the thiophene nucleus with the acylhydrazone functional group can lead to novel compounds with enhanced or unique biological profiles. nih.gov Therefore, this compound represents a logical product of molecular hybridization, designed to leverage the favorable pharmacological attributes of both its constituent moieties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c15-12(10-5-2-1-3-6-10)14-13-9-11-7-4-8-16-11/h1-9H,(H,14,15)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNLKZXFSZSMCJ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16371-55-4
Record name Benzoic acid, 2-thenylidenehydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016371554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Derivative Chemistry of Benzoic Acid Thiophen 2 Ylmethylene Hydrazide

Established Synthesis Routes for the Core Compound

The primary method for synthesizing the title compound and its close analogues is the condensation reaction between a substituted benzoic acid hydrazide and thiophene-2-carbaldehyde (B41791).

Condensation Reactions and Reaction Optimization

The conventional synthesis of benzoic acid thiophen-2-ylmethylene-hydrazide involves the reaction of benzoic hydrazide with thiophene-2-carbaldehyde. A common procedure is to reflux the reactants in an ethanolic solution. For instance, the synthesis of related derivatives, such as 2-amino-benzoic acid thiophen-2-ylmethylene-hydrazide (Habth) and 2-hydroxy-benzoic acid thiophen-2-ylmethylene-hydrazide (Hhbth), is achieved by reacting an ethanolic solution of thiophene-2-carbaldehyde with an ethanolic solution of the corresponding 2-amino or 2-hydroxy benzoic acid hydrazide. uni.lu

Similarly, a general method for producing N-acylhydrazones involves diluting the crude hydrazide material in methanol (B129727) and adding the corresponding aldehyde, followed by refluxing for a period, often around two hours. nih.gov In some cases, a catalyst such as glacial acetic acid is used to facilitate the reaction, which typically requires several hours of refluxing to complete. acs.orgnih.gov

Optimization of these reactions often focuses on improving yield and reducing reaction time. Factors such as the choice of solvent, catalyst, and reaction temperature are critical. While traditional methods are effective, they can be energy-intensive and time-consuming. acs.orgnih.gov

Green Chemistry Approaches in Synthesis

In response to the limitations of conventional methods, greener synthetic approaches have been developed, primarily focusing on ultrasound and microwave-assisted synthesis. These methods offer significant advantages in terms of energy efficiency, reaction time, and product yield. acs.orgrsc.org

Ultrasound-assisted synthesis has been shown to dramatically reduce reaction times and improve yields. For example, the synthesis of 2-hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide (HTMBH) via a conventional reflux method using glacial acetic acid as a catalyst requires 3 hours and results in a 78% yield. In contrast, the ultrasound-assisted method, using ethanol (B145695) as a solvent, is completed in just 4 minutes with a 95% yield. acs.orgnih.gov

Microwave irradiation presents another efficient, eco-friendly alternative. The synthesis of 2-amino-N′-((thiophen-2-yl)methylene)benzohydrazide (ATMBH) under microwave irradiation shows a significant improvement over conventional heating. rsc.org Similarly, other studies have demonstrated that preparing hydrazides and their subsequent conversion to hydrazones (Schiff bases) can be achieved in minutes with high yields using microwave energy, often using water as a solvent instead of more hazardous organic solvents. chemmethod.comchemmethod.com

CompoundMethodReaction TimeYield (%)Reference
2-hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazideConventional (Reflux)3 hours78% acs.orgnih.gov
2-hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazideUltrasound-Assisted4 minutes95% acs.orgnih.gov
Various HydrazidesConventional (Reflux)6-9 hours59-77% researchgate.net
Various HydrazidesMicrowave-Assisted60-200 seconds81-90% researchgate.net

Synthesis of Analogues and Derivatives

The structural versatility of the this compound scaffold allows for extensive modification at both the benzoic acid and thiophene (B33073) moieties, as well as the formation of more complex hybrid molecules.

Structural Modifications of the Benzoic Acid Moiety

The synthesis of analogues by modifying the benzoic acid portion is a common strategy. This is typically achieved by starting with a substituted benzoic acid hydrazide. The parent benzoic acid hydrazide is prepared from the corresponding methyl ester (e.g., methyl benzoate) by reacting it with hydrazine (B178648) hydrate (B1144303) under reflux. nepjol.infonih.gov By starting with substituted methyl benzoates, a wide array of hydrazides can be produced.

Examples of such modifications include:

Hydroxy and Amino Substitution : As previously mentioned, 2-hydroxy and 2-amino derivatives are synthesized from 2-hydroxy benzoic acid hydrazide and 2-amino benzoic acid hydrazide, respectively. uni.lu

Halogen Substitution : Iodo-substituted analogues have been synthesized by starting with the appropriate methyl esters of 2-, 3-, or 4-iodobenzoic acid to form the corresponding hydrazides, which are then condensed with various aldehydes. mdpi.com

Nitro and Carboxylic Acid Groups : Derivatives bearing strongly electron-withdrawing groups like nitro (-NO2) and carboxylic acid (-COOH) have also been reported, although these substitutions can sometimes decrease biological activity. nih.gov

Alterations to the Thiophen-2-ylmethylene Substituent

Modifications to the thiophene-derived portion of the molecule are achieved by replacing thiophene-2-carbaldehyde with other aromatic or heteroaromatic aldehydes during the condensation step. This allows for the exploration of a wide range of structural diversity.

A study on benzo[b]thiophene acylhydrazones involved reacting substituted benzo[b]thiophene-2-carboxylic hydrazides with various aldehydes, including:

Pyridine-2-carbaldehyde

Pyridine-4-carbaldehyde

Substituted benzaldehydes (e.g., 3-nitrobenzaldehyde, 2-, 3-, and 4-carboxybenzaldehyde) nih.gov

The choice of substituent on the aldehyde can significantly influence the properties of the final hydrazone compound. For example, the presence of an electron-withdrawing nitro group versus an electron-donating methyl group on the aldehyde ring has been shown to affect the strength of intramolecular hydrogen bonds and the acidity of phenolic protons in the resulting hydrazone. beilstein-journals.org

Formation of Hydrazone-Based Hybrid Compounds

Hydrazide-hydrazones serve as versatile intermediates for the synthesis of more complex heterocyclic compounds. mdpi.comresearchgate.netuobaghdad.edu.iq The reactive nature of the hydrazone linkage allows for its incorporation into larger, hybrid molecular structures.

One established method is the Gewald reaction, where a hydrazide-hydrazone is reacted with a cyclic ketone (such as cyclohexanone, cyclopentanone, or tetralone) and elemental sulfur in the presence of a base like triethylamine (B128534) or sodium hydroxide. mdpi.comresearchgate.netuobaghdad.edu.iq This reaction leads to the formation of substituted aminothiophene derivatives, effectively fusing a new thiophene ring system onto the parent structure. mdpi.comresearchgate.netuobaghdad.edu.iq

Molecular Structure and Spectroscopic Elucidation

Advanced Spectroscopic Characterization

The structural confirmation and electronic properties of Benzoic acid thiophen-2-ylmethylene-hydrazide have been extensively studied using a suite of spectroscopic methods. These techniques provide detailed insights into the molecular framework, bonding, and electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. For derivatives of this compound, NMR spectra provide key diagnostic signals that confirm its structure.

In a closely related compound, 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, the ¹H NMR spectrum recorded in DMSO-d₆ shows characteristic chemical shifts. acs.org The protons on the phenyl ring appear as a multiplet in the range of δ 7.68-7.86 ppm. acs.org The thiophene (B33073) ring protons also produce signals in the aromatic region, typically between δ 6.92 and 6.97 ppm. acs.org A key diagnostic signal is the downfield singlet for the amide proton (-CONH-), which is observed at approximately δ 10.90 ppm, confirming the presence of the hydrazone linkage in its keto form. acs.org The azomethine proton (-CH=N-) signal is also highly characteristic, appearing as a singlet further downfield. For a similar derivative, this proton was observed at δ 8.9 ppm in CDCl₃. nih.gov

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon of the amide group is typically the most deshielded, appearing at a chemical shift above 160 ppm. For a related hydrazone, this peak was found at 168.4 ppm. nih.gov The carbons of the phenyl and thiophene rings resonate in the aromatic region, generally between 110 and 145 ppm. The azomethine carbon (-CH=N-) also gives a distinct signal within this region.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

Proton Chemical Shift (δ, ppm) Multiplicity
Phenyl-H 7.68 - 7.86 Multiplet
Thiophene-H 6.92 - 6.97 Multiplet
-CH=N- ~8.9 Singlet
-NH- ~10.90 Singlet

Note: Data compiled from closely related derivatives; exact shifts are solvent and substituent dependent. acs.orgnih.gov

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound and its derivatives displays several characteristic absorption bands that are crucial for its identification.

A strong absorption band corresponding to the amide carbonyl group (C=O) stretching vibration is consistently observed in the region of 1634-1654 cm⁻¹. acs.orgnih.gov The N-H stretching vibration of the amide group appears as a distinct band around 3204-3250 cm⁻¹. acs.orgnih.gov The formation of the hydrazone is confirmed by the presence of the C=N (azomethine) stretching vibration, which typically occurs in the range of 1607-1630 cm⁻¹. acs.orgnih.gov The aromatic C-H stretching vibrations from the benzene (B151609) and thiophene rings are observed above 3000 cm⁻¹, often around 3059 cm⁻¹. Additionally, a band corresponding to the N-N stretching vibration can be found near 998 cm⁻¹. acs.org

Table 2: Key IR Absorption Bands for this compound Derivatives

Vibrational Mode Wavenumber (cm⁻¹)
N-H Stretch 3204 - 3250
Aromatic C-H Stretch ~3059
C=O Stretch (Amide I) 1634 - 1654
C=N Stretch (Azomethine) 1607 - 1630
N-N Stretch ~998

Note: Data compiled from closely related derivatives. acs.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of compounds in this class is characterized by intense absorption bands in the ultraviolet region, arising from π→π* and n→π* electronic transitions within the conjugated system.

The extensive conjugation involving the benzoyl group, the hydrazone linkage, and the thiophene ring gives rise to these characteristic absorptions. For the analogous (E)-N′-(thiophen-2-ylmethylene)isonicotinohydrazide, a strong absorption maximum (λ_max) is observed at approximately 350 nm when measured in methanol (B129727). najah.edu This absorption is attributed to a π→π* transition within the delocalized π-electron system of the molecule. The electronic transitions and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be further investigated using computational methods, which often show good agreement with experimental data. najah.edumdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through analysis of its fragmentation patterns. For this compound (C₁₂H₁₀N₂OS), the expected molecular weight is approximately 230.29 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 230. The fragmentation of such hydrazones typically proceeds via cleavage of the amide and hydrazone linkages. Key expected fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. Another prominent fragmentation pathway would involve the formation of the thiophen-2-ylmethylene iminium cation ([C₅H₅NS]⁺) or related fragments derived from the thiophene portion of the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Ion
230 [C₁₂H₁₀N₂OS]⁺ (Molecular Ion)
105 [C₆H₅CO]⁺ (Benzoyl cation)
97 [C₄H₅S-CH]⁺
77 [C₆H₅]⁺ (Phenyl cation)

Note: Fragmentation pattern is predicted based on the analysis of related structures.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. This compound, in its neutral, diamagnetic state, does not possess unpaired electrons and is therefore ESR-inactive.

However, the compound can be studied by ESR when it is part of a paramagnetic system. For instance, it can act as a ligand to form complexes with paramagnetic metal ions like Copper(II). nih.gov In such cases, the ESR spectrum provides valuable information about the coordination environment of the metal ion, including the geometry of the complex and the nature of the metal-ligand bonding. nih.govuni.lu Studies on Cu(II) complexes with similar hydrazone ligands show that the g-tensor values (g|| > g⊥ > gₑ) are indicative of a tetragonally distorted octahedral geometry with the unpaired electron residing in the d(x²-y²) orbital of the copper ion. nih.gov

Solid-State Structural Analysis

The three-dimensional arrangement of atoms and molecules in the crystalline state is determined by single-crystal X-ray diffraction. While the specific crystal structure for the parent compound is not detailed in the available literature, extensive studies on closely related derivatives provide a clear and consistent picture of its solid-state conformation.

The crystal packing is generally stabilized by intermolecular hydrogen bonds. A common motif involves the amide N-H group acting as a hydrogen-bond donor and the carbonyl oxygen atom (N—H···O) acting as an acceptor, linking the molecules into chains or sheets. nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide
(E)-N′-(thiophen-2-ylmethylene)isonicotinohydrazide

Based on a comprehensive search of the available scientific literature, specific experimental data from Single Crystal X-ray Diffraction (SC-XRD), Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA) for the exact compound “this compound” are not available.

The user's request requires a detailed article focusing solely on this specific compound, structured around precise analytical data. The instructions strictly prohibit the inclusion of information that falls outside this scope. While research exists for structurally similar and substituted derivatives, using such data would violate the core requirement of focusing exclusively on "this compound."

Therefore, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline. The necessary data points for each specified section are detailed below:

Thermal Decomposition Pathways and Stability

Differential Thermal Analysis (DTA):No specific DTA or Differential Scanning Calorimetry (DSC) data, which would show endothermic (melting) or exothermic (decomposition) events at specific temperatures, was found for this compound. Thermal analyses have been reported for metal complexes of similar ligands, but not for the free ligand itself.uni.lu

Due to the absence of this fundamental experimental data, the creation of a scientifically accurate and detailed article as per the user's strict instructions is not feasible.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations have proven to be an invaluable tool for elucidating the molecular properties of "Benzoic acid thiophen-2-ylmethylene-hydrazide" and its derivatives. These computational methods provide detailed insights into the electronic structure, reactivity, and potential applications of this class of compounds.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure and reactivity of hydrazone derivatives, including those with a thiophene (B33073) moiety. These studies are crucial for understanding the fundamental properties that govern the behavior of these molecules.

DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of these compounds in their ground state. researchgate.net Such calculations provide precise information on bond lengths and angles. For instance, in related hydrazone structures, the C=N, C-N, and N-N bond lengths of the core hydrazide group have been computationally determined, revealing delocalization of π-electron density across this fragment. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on "this compound" derivatives, as it provides critical information about the molecule's reactivity and kinetic stability. youtube.comyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of a molecule's stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability, as it is energetically easier to excite an electron from the HOMO to the LUMO. mdpi.com For a related compound, an energy band gap of 3.62 eV was calculated, confirming charge transfer within the molecule. researchgate.net

The spatial distribution of the HOMO and LUMO provides further insights into the reactive sites of the molecule. In many thiazole (B1198619) azo dyes with similar structural features, the HOMO is typically spread over the donor part of the molecule, including the aromatic and heterocyclic rings, as π-bonding orbitals. The LUMO, on the other hand, is often localized on the acceptor portion of the molecule as a π-antibonding orbital. mdpi.com This distribution helps in predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital Data for a Related Hydrazone
ParameterValue
HOMO Energy-5.71 eV
LUMO Energy-2.80 eV
HOMO-LUMO Energy Gap (ΔE)2.91 eV

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a computational technique used to visualize the charge distribution within a molecule and predict the sites susceptible to electrophilic and nucleophilic attack. The EPS map displays regions of varying electron density, with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential).

For compounds structurally similar to "this compound," EPS maps have been calculated to identify reactive sites. researchgate.net These maps typically show that the electron-rich regions are concentrated around the electronegative atoms, such as the oxygen of the carbonyl group and the nitrogen atoms of the hydrazide linkage. These sites are therefore prone to attack by electrophiles. Conversely, the hydrogen atoms of the aromatic rings and the NH group often exhibit a positive potential, making them potential sites for nucleophilic interaction.

Molecular Dynamics (MD) Simulations

For derivatives of "this compound," MD simulations have been employed to understand their mechanism of action in various applications. For instance, in the context of corrosion inhibition, MD simulations have been used to theoretically determine the relationship between the molecular structure of a similar compound, 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, and its efficiency in protecting metal surfaces. acs.org Additionally, MD simulations have been utilized to investigate the potential antiviral activity of related compounds by studying their interactions with target proteins. researchgate.net In these studies, parameters such as the Root Mean Square Deviation (RMSD) and binding energies are calculated to assess the stability and strength of the interaction between the molecule and its target. researchgate.net

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. These models are valuable in medicinal chemistry for predicting the activity of new compounds and guiding the design of more potent molecules.

QSAR studies have been conducted on substituted benzoic acid benzylidene/furan-2-yl-methylene hydrazides to understand the structural requirements for their antimicrobial activity. researchgate.net In one such study, the antibacterial and antifungal activities of a series of these compounds were correlated with various physicochemical descriptors. The analysis revealed the importance of electronic parameters, such as the dipole moment (μ) and the energy of the LUMO, in describing the biological activity. researchgate.net For example, a QSAR model for antibacterial activity against S. aureus was developed based on the dipole moment. researchgate.net These findings suggest that the electronic properties of the molecule play a crucial role in its interaction with biological targets.

QSAR Model for Antibacterial Activity (S. aureus)
EquationCorrelation Coefficient (r)
pMICsa = -0.128 µ + C-0.916

Tautomeric Equilibrium and Conformational Analysis

The structural flexibility of "this compound" allows for the existence of different tautomers and conformers. Understanding the tautomeric equilibrium and conformational preferences is essential for a complete description of the molecule's properties and reactivity.

The hydrazide linkage in these compounds can exist in both keto and enol tautomeric forms. Experimental evidence from ¹H NMR spectroscopy of a related compound, 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide, confirmed the presence of the keto form in solution, as indicated by the presence of a secondary amino proton (-NH) signal. acs.orgnih.gov

Coordination Chemistry of Benzoic Acid Thiophen 2 Ylmethylene Hydrazide and Its Derivatives

Ligand Properties and Coordination Modes

Benzoic acid thiophen-2-ylmethylene-hydrazide is a versatile ligand that can adapt its coordination mode to the specific requirements of the metal center, including its charge, size, and electronic configuration. This adaptability is largely rooted in its structural features, particularly the presence of multiple donor atoms and the potential for tautomerism.

Monoanionic, Dianionic, and Neutral Coordination

The coordination of this compound to metal ions can occur in three principal forms: neutral, monoanionic, and dianionic. In its neutral form, the ligand typically coordinates to the metal center through the carbonyl oxygen and the azomethine nitrogen atom. This mode of coordination is common in reactions carried out in neutral or non-deprotonating media.

Upon deprotonation, the ligand can act as a monoanionic or dianionic species. Monoanionic coordination generally arises from the loss of a proton from the amide group, leading to the formation of an iminolate tautomer. This deprotonated form enhances the ligand's donor capacity and is a common mode of binding with many transition metals. Further deprotonation, potentially from a hydroxyl group if present on the benzoyl moiety (as in derivatives), can lead to a dianionic ligand, which can form very stable complexes and bridge multiple metal centers.

Bidentate, Tridentate, and Tetradentate Ligand Behavior

The denticity of this compound, or the number of donor atoms that bind to a central metal ion, is a key aspect of its coordination chemistry. It can function as a bidentate, tridentate, or, in some derivatives, a tetradentate ligand.

As a bidentate ligand, it typically coordinates through the carbonyl oxygen and the azomethine nitrogen (O,N donor set). This is one of the most common coordination modes for this type of hydrazone.

In its tridentate form, the ligand can coordinate through the carbonyl oxygen, the azomethine nitrogen, and the sulfur atom of the thiophene (B33073) ring (O,N,S donor set). The involvement of the thiophene sulfur in coordination is dependent on the metal ion's affinity for soft donors and the steric environment of the complex.

While the parent ligand is typically bidentate or tridentate, derivatives of this compound can exhibit tetradentate behavior. This can be achieved by introducing additional donor groups onto the benzoyl or thiophene rings, allowing the ligand to wrap around a metal ion and form highly stable, chelated structures.

Influence of Tautomeric Forms on Coordination

A critical feature of this compound is its ability to exist in tautomeric forms, primarily the keto-enol tautomerism. In the solid state and in solution, an equilibrium exists between the keto form (containing a C=O and N-H group) and the enol form (containing a C=N and O-H group).

The coordination behavior of the ligand is profoundly influenced by which tautomeric form is present upon complexation.

Keto Form: When coordinating in the keto form, the ligand acts as a neutral molecule, binding through the carbonyl oxygen and the azomethine nitrogen.

Enol Form: In the presence of a base or upon reaction with certain metal ions, the ligand can lose a proton from the enol form to become a monoanionic ligand. In this case, coordination occurs through the deprotonated enolic oxygen and the azomethine nitrogen. This mode of coordination often leads to the formation of stable, neutral complexes with divalent metal ions.

The specific tautomer that dominates in a metal complex is influenced by factors such as the pH of the reaction medium, the nature of the metal ion, the solvent used, and the presence of counter-ions.

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of this compound and its derivatives allows for the synthesis of a wide range of metal complexes with diverse geometries and properties.

Transition Metal Complexes (Co(II), Ni(II), Cu(II), Zn(II), Ru(II), Mn(II), Cr, Mo, W, Fe(III))

Complexes of this compound with various transition metals have been synthesized and characterized. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating.

Metal IonTypical Coordination GeometrySpectroscopic and Magnetic Properties
Co(II) Octahedral or tetrahedralOften high-spin with characteristic d-d transitions in the visible region.
Ni(II) Octahedral or square planarParamagnetic in octahedral geometry, diamagnetic in square planar.
Cu(II) Distorted octahedral or square planarParamagnetic with one unpaired electron, often exhibiting Jahn-Teller distortion.
Zn(II) Tetrahedral or octahedralDiamagnetic (d¹⁰), characterized primarily by NMR and IR spectroscopy.
Ru(II) OctahedralOften forms stable, low-spin complexes with interesting photophysical and electrochemical properties.
Mn(II) OctahedralTypically high-spin d⁵ complexes with weak d-d transitions.
Cr(III) OctahedralParamagnetic d³ complexes with characteristic absorption bands.
Mo(VI) OctahedralOften forms dioxomolybdenum(VI) complexes where the ligand acts as a tridentate donor.
W(VI) OctahedralSimilar to Mo(VI), forms stable oxo-complexes.
Fe(III) OctahedralHigh-spin or low-spin d⁵ complexes depending on the ligand field strength.

Characterization of these complexes is typically carried out using a combination of analytical and spectroscopic techniques:

Infrared (IR) Spectroscopy: Provides information about the coordination mode of the ligand. A shift in the ν(C=O) and ν(C=N) stretching frequencies upon complexation indicates the involvement of the carbonyl oxygen and azomethine nitrogen in bonding. The disappearance of the ν(N-H) band and the appearance of a new ν(C-O) band can confirm coordination in the enol form.

UV-Visible Spectroscopy: Gives insights into the electronic transitions within the complex and the coordination geometry around the metal ion.

Magnetic Susceptibility Measurements: Determine the magnetic moment of the complex, which helps in elucidating the oxidation state and spin state of the metal ion, and thus the geometry of the complex.

Lanthanide (Sm(III), Eu(III), Dy(III), La(III)) and Actinide (U(VI)) Metal Complexes

The coordination chemistry of this compound extends to the f-block elements, including lanthanides and actinides. The larger ionic radii and higher coordination numbers of these metal ions often lead to complexes with different stoichiometries and geometries compared to transition metals.

Lanthanide complexes are of particular interest due to their potential luminescent properties. The hydrazone ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength.

Metal IonCoordination NumberPotential Properties
Sm(III) High (e.g., 8 or 9)Orange-red luminescence
Eu(III) High (e.g., 8 or 9)Intense red luminescence
Dy(III) High (e.g., 8 or 9)Yellow luminescence
La(III) High (e.g., 8 or 9)Diamagnetic, used as a spectroscopic model
U(VI) Often forms linear uranyl (UO₂²⁺) complexesThe uranyl ion typically coordinates to 4-6 donor atoms in the equatorial plane.

The synthesis of these complexes is similar to that of the transition metal complexes. Characterization often involves spectroscopic techniques, with a particular emphasis on luminescence spectroscopy for the lanthanide complexes. The coordination of the ligand can effectively shield the lanthanide ion from solvent molecules that can quench its luminescence.

Characterization Techniques for Complexes (Molar Conductance, Magnetic Susceptibility)

The characterization of metal complexes formed with this compound and its derivatives relies on a suite of physicochemical techniques to determine their electrolytic nature and magnetic properties. Molar conductance and magnetic susceptibility measurements are fundamental in this regard.

Molar Conductance: This technique is used to ascertain whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. The molar conductance (ΛM) values of the complexes are measured in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Complexes of derivatives such as 2-amino benzoic acid thiophen-2-ylmethylene hydrazide and 2-hydroxy benzoic acid thiophen-2-ylmethylene hydrazide have been characterized using this method. researchgate.net Generally, high molar conductance values suggest that the anions are outside the coordination sphere and the complex is an electrolyte. Conversely, low values indicate a non-electrolytic nature, where the anions are coordinated to the metal center. For instance, Ni(II) complexes with related in-situ generated aroylhydrazone Schiff base ligands have been characterized by molar conductance measurements. researchgate.netresearchgate.net

Magnetic Susceptibility: This measurement provides insight into the electronic structure of the central metal ion in a complex. The magnetic moment (μeff), calculated from susceptibility data, helps determine the number of unpaired electrons, and thus the oxidation state and the coordination geometry of the metal ion. For example, measurements for complexes of Co(II), Ni(II), Cu(II), and Zn(II) with derivatives of this compound have been used to propose their geometries. researchgate.net A distorted square-planar geometry for Ni(II) complexes with similar aroylhydrazone ligands has been supported by magnetic susceptibility data. researchgate.netresearchgate.net

Table 1: Representative Data from Characterization Techniques for Related Hydrazone Complexes

Technique Measurement Interpretation
Molar Conductance Low ΛM values in DMF/DMSO Non-electrolyte, anions are coordinated
Molar Conductance High ΛM values in DMF/DMSO Electrolyte (e.g., 1:1 or 1:2), anions are counter-ions
Magnetic Susceptibility Diamagnetic (μeff ≈ 0 B.M.) Suggests d8 square-planar Ni(II) or d10 Zn(II)
Magnetic Susceptibility Paramagnetic (μeff > 0 B.M.) Indicates unpaired electrons (e.g., in octahedral Co(II), Ni(II), Cu(II))

Structural Elucidation of Metal Complexes

Crystallographic Analysis of Coordination Geometry (Square Planar, Octahedral, Distorted Geometries)

Single-crystal X-ray diffraction is the most definitive method for elucidating the precise three-dimensional arrangement of atoms in a metal complex, revealing the coordination geometry around the metal center.

Octahedral Geometry: A ruthenium(II) complex, [RuCl2(dmso)2(btmh)] (where btmh = this compound), has been synthesized and its structure determined by X-ray crystallography. researchgate.net The analysis revealed a distorted octahedral geometry around the central Ru(II) ion. The coordination sphere is composed of two chloride ions, two sulfur atoms from the dimethyl sulfoxide (DMSO) ligands, and the bidentate btmh ligand, which coordinates through its carbonyl oxygen and azomethine nitrogen atoms. researchgate.net

Square Planar and Distorted Geometries: While an octahedral geometry is confirmed for the Ru(II) complex, other geometries are observed for different metal ions with related hydrazone ligands. For example, the crystal structure of a nickel(II) complex with a derivative ligand, (E)-2-(benzyloxy)-N'-((pyridin-2-yl)methylene)benzohydrazide, shows the metal ion in a distorted square-planar environment. researchgate.net In this case, two deprotonated ligands coordinate to the Ni(II) center in a trans-configuration through their azomethine nitrogen and carbonylate oxygen atoms. researchgate.netresearchgate.net

Bond Lengths and Angles in Coordination Spheres

Crystallographic data provides precise measurements of bond lengths and angles within the coordination sphere, offering insights into the nature of the metal-ligand interactions. For the octahedral complex [RuCl2(dmso)2(btmh)], selected geometric parameters have been reported. researchgate.net The coordination of the btmh ligand forms a five-membered chelate ring with the ruthenium atom.

Table 2: Selected Bond Lengths and Angles for the [RuCl2(dmso)2(btmh)] Complex researchgate.net

Parameter Bond/Angle Value (Å or °)
Bond Length Ru—O(1) 2.155(3)
Bond Length Ru—N(2) 2.083(3)
Bond Length Ru—S(2) 2.270(1)
Bond Length Ru—S(3) 2.339(1)
Bond Length Ru—Cl(1) 2.411(1)
Bond Length Ru—Cl(2) 2.413(1)
Bond Angle O(1)—Ru—N(2) 77.8(1)
Bond Angle O(1)—Ru—S(2) 85.93(8)
Bond Angle N(2)—Ru—S(3) 88.38(9)
Bond Angle Cl(1)—Ru—Cl(2) 89.10(4)
Bond Angle S(2)—Ru—S(3) 90.79(4)

Data sourced from a crystallographic study of the ruthenium(II) complex with this compound. researchgate.net

Supramolecular Assembly through Coordination

In the crystal lattice of the [RuCl2(dmso)2(btmh)] complex, individual molecules are connected through hydrogen bonds, leading to a more complex tertiary structure. researchgate.net The specific nature of these interactions contributes to the stability and packing of the complexes in the solid state.

Studies on derivatives, such as 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide, provide a clearer picture of the types of hydrogen bonds that can form. researchgate.net In the crystal structure of this related ligand, the supramolecular arrangement is governed by N—H···O and N—H···N hydrogen-bonding interactions. These interactions link molecules into ribbons and more complex di-periodic structures, demonstrating the significant role of hydrogen bonding in the crystal packing of these compounds. researchgate.net These inherent hydrogen bonding capabilities of the hydrazone backbone are crucial in directing the self-assembly of their corresponding metal complexes into extended networks.

Exploration of Biological Activities in Vitro Studies

Antimicrobial Efficacy (In Vitro)

The antimicrobial potential of hydrazone derivatives, including Benzoic acid thiophen-2-ylmethylene-hydrazide, has been evaluated against a range of pathogenic microorganisms. These studies are crucial in the preliminary stages of identifying new antimicrobial agents.

Substituted benzoic acid hydrazides have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the benzoic acid moiety has been observed to enhance this activity. researchgate.netnih.gov While specific data for this compound is limited, studies on closely related compounds provide insights into its potential antibacterial profile. For instance, certain 4-substituted benzoic acid [(5-nitro-thiophene-2-yl)methylene]hydrazides have shown not only bacteriostatic but also bactericidal activity.

Research on a series of substituted hydrazide derivatives has identified activity against several representative microorganisms. researchgate.net The general trend observed indicates a more pronounced effect on certain bacterial species over others. The antibacterial activity of some benzoic acid hydrazide derivatives is summarized in the table below.

Bacterial StrainCompound TypeObserved ActivityReference
Staphylococcus aureusSubstituted benzoic acid hydrazideActive researchgate.net
Bacillus subtilisSubstituted benzoic acid hydrazideActive, often showing greater sensitivity researchgate.net
Escherichia coliSubstituted benzoic acid hydrazideActive researchgate.net
Gram-positive strains4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativesModerate activity for some derivatives (MIC of 125 µg/mL) mdpi.com

It is important to note that the antibacterial efficacy is highly dependent on the specific substitutions on both the benzoic acid and the thiophene (B33073) rings.

The antifungal properties of benzoic acid derivatives and hydrazones have also been a subject of interest. Studies have shown that these compounds can inhibit the growth of various fungal species. For instance, some benzoic acid derivatives have demonstrated activity against pathogenic fungi such as Cochliobolus lunatus and Aspergillus niger. nih.gov

Derivatives of 4-hydroxybenzoic acid have shown potent activity against laccase-producing phytopathogenic fungi. While not the specific compound of focus, this highlights the general potential of the benzoic acid scaffold in antifungal research. The antifungal activity of some related compounds is presented below.

Fungal StrainCompound TypeObserved ActivityReference
Aspergillus nigerSubstituted benzoic acid hydrazideActive researchgate.net
Candida glabrataThiophene-containing benzamideSignificant activity researchgate.net
Candida kruseiThiophene-containing benzamideSignificant activity researchgate.net
Cochliobolus lunatusBenzoic acid derivativeActive nih.gov

The mechanism of action for many antimicrobial and anticancer compounds involves interaction with DNA. Research on metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone, a compound structurally similar to this compound, has provided insights into potential DNA binding mechanisms. These studies, utilizing UV-Vis spectrophotometry and viscosity titration, suggest that the metal complexes can bind strongly to Calf Thymus DNA (CT-DNA). nih.gov The binding is proposed to occur through a combination of hydrogen bonding and intercalation, with binding constants (Kb) in the range of 104 to 105 L mol-1. nih.gov

Further studies on Ru(II) complexes with a different hydrazide ligand also indicated a non-intercalative mode of binding to Herring sperm DNA. nih.gov While these studies are on metal complexes and not the free ligand, they suggest that the hydrazone structure can serve as an effective scaffold for DNA-interacting agents. The primary proposed modes of interaction are:

Intercalation: The planar aromatic rings of the molecule may insert between the base pairs of the DNA double helix.

Groove Binding: The molecule may bind to the minor or major grooves of the DNA.

Hydrogen Bonding: The nitrogen and oxygen atoms in the hydrazide linkage can form hydrogen bonds with the DNA backbone or bases.

It is important to emphasize that these are inferred mechanisms based on related compounds, and further studies are needed to elucidate the precise DNA interaction of this compound itself.

Antioxidant Potential and Radical Scavenging Assays

Hydrazinobenzoic acid derivatives have been investigated for their antioxidant properties using various in vitro assays. nih.gov These assays typically measure the ability of a compound to scavenge free radicals, which are implicated in oxidative stress and various diseases. Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation decolorization assay.

Studies on a series of 4-hydrazinobenzoic acid derivatives demonstrated significant radical scavenging activity. nih.gov For instance, some derivatives showed superior or comparable activity to the standard antioxidant butylated hydroxylanisole (BHA). The hydroxyl-methoxy derivative of hydrazinobenzoic acid exhibited an ABTS radical quenching activity of 85.19%, which was nearly equal to that of BHA (85.20%) at the same concentration. nih.gov The antioxidant potential of related compounds is summarized below.

AssayCompound TypeScavenging Activity (%) at 20 µg/mLReference
DPPHHydrazinobenzoic acid derivatives70-72% (for compounds 3 and 5-9) nih.gov
ABTSHydrazinobenzoic acid derivatives80-85% (for compounds 1-10) nih.gov
ABTSHydroxyl-methoxy derivative85.19% nih.gov
ABTSBHA (standard)85.20% nih.gov

These findings suggest that the hydrazone moiety, in combination with the benzoic acid structure, contributes significantly to the antioxidant capacity of these molecules. The presence of electron-donating groups on the aromatic ring is generally associated with enhanced antioxidant activity.

Antiproliferative and Cytotoxic Potential in Cellular Models (In Vitro)

The antiproliferative and cytotoxic effects of benzoic acid derivatives and hydrazones have been evaluated against various cancer cell lines. These in vitro studies are foundational in the search for new anticancer agents.

Studies on benzoic acid itself have shown cytotoxic effects on a range of cancer cell lines, with IC50 values varying significantly depending on the cell line. dergipark.org.trresearchgate.net For example, after a 48-hour exposure, the IC50 values for benzoic acid ranged from 85.54 µg/ml to 670.6 µg/ml across ten different cancer cell lines. dergipark.org.tr

More specifically, research on novel diarylthiophene-2-carbohydrazide derivatives has demonstrated potent anticancer activity against the MIA PaCa-2 human pancreatic cancer cell line. mdpi.com One of the most potent derivatives in this series exhibited an IC50 value of 4.86 µM. mdpi.com This indicates that the combination of a thiophene ring and a carbohydrazide (B1668358) structure can be a promising scaffold for the development of antiproliferative agents.

The cytotoxic activity of some related compounds is presented in the table below.

Cell LineCompound TypeIC50 ValueReference
MIA PaCa-2 (Pancreatic Cancer)Diarylthiophene-2-carbohydrazide derivative (7f)4.86 µM mdpi.com
769-P (Renal Cancer)Benzenesulphonohydrazide derivative (5)1.94 µM nih.gov
HepG2 (Liver Cancer)Benzenesulphonohydrazide derivative (4)106.33 µM nih.gov
NCI-H2170 (Lung Cancer)Benzenesulphonohydrazide derivative (7)314.55 µM nih.gov
HeLa (Cervical Cancer)Benzoic Acid85.54 ± 3.17 µg/ml (48h) dergipark.org.tr
HUH7 (Liver Cancer)Benzoic Acid103.5 ± 11.23 µg/ml (48h) dergipark.org.tr
MG63 (Bone Cancer)Benzoic Acid135.5 ± 13.57 µg/ml (48h) dergipark.org.tr

These results underscore the potential of this compound and related structures as subjects for further investigation in the field of cancer research. The specific substitutions on the aromatic rings play a crucial role in determining the cytotoxic potency and selectivity against different cancer cell types.

Applications in Materials Science and Industrial Processes

Corrosion Inhibition Applications

Benzoic acid thiophen-2-ylmethylene-hydrazide and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. mdpi.comnih.gov The efficacy of these compounds stems from their unique molecular structure, which facilitates the formation of a protective barrier on the metal surface, thereby mitigating corrosive processes.

The protective action of thiophene-based hydrazide inhibitors is primarily attributed to their adsorption onto the metal surface. nih.gov This adsorption process is complex and typically involves a combination of physical and chemical interactions, often described as a mixed-type adsorption. acs.orgmdpi.com

Physisorption (Physical Adsorption): This process involves electrostatic interactions between the charged metal surface and the charged molecules of the inhibitor. nih.gov In acidic solutions, the inhibitor molecule can become protonated, leading to electrostatic attraction with the metal surface, which is negatively charged due to the adsorption of anions from the acid (e.g., Cl⁻ or SO₄²⁻). acs.org

Chemisorption (Chemical Adsorption): This is a stronger form of adsorption that involves the sharing of electrons or charge transfer from the inhibitor molecules to the vacant d-orbitals of the metal atoms (like iron), forming a coordinate-type bond. mdpi.comoup.com The this compound molecule is rich in centers that facilitate this process, including:

Nitrogen and oxygen atoms in the hydrazide group, which have lone pairs of electrons. nih.gov

The sulfur atom in the thiophene (B33073) ring, which also possesses lone electron pairs and vacant 3d orbitals, creating the possibility of dπ–dπ bonding with the 3d electrons of iron. nih.govacs.org

The π-electrons from the aromatic benzene (B151609) and thiophene rings. nih.gov

Studies on related compounds have shown that the adsorption process often obeys the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. mdpi.comoup.com Thermodynamic parameters, such as the Gibbs free energy of adsorption (ΔG°ads), are used to determine the nature of the adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. mdpi.com For many thiophene hydrazide derivatives, the calculated ΔG°ads values fall between these ranges, confirming the mixed nature of the adsorption, with chemisorption often playing a dominant role. acs.orgmdpi.com

A variety of experimental techniques are employed to quantify the inhibition efficiency and to characterize the protective film formed by this compound and its analogues.

Gravimetric Studies: The weight loss method is a fundamental technique used to determine the corrosion rate. Studies consistently show that as the concentration of the thiophene hydrazide inhibitor increases, the weight loss of the metal sample decreases, leading to a higher inhibition efficiency (IE%). mdpi.comoup.com For instance, a study on 3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide (CBTH) demonstrated a maximum inhibition efficiency of 87.1% at an optimal concentration. mdpi.com

InhibitorConcentration (mM)Inhibition Efficiency (%)Reference
3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide (CBTH)2.087.1 mdpi.com
2-acetylthiophene thiosemicarbazone (2-AT)0.596.0 oup.com

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that provides information about the properties of the inhibitor film and the corrosion process. In the presence of inhibitors like this compound, EIS results typically show an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration. acs.orgresearchgate.net The increase in Rct signifies a slowing of the corrosion rate, while the decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which displaces water molecules and increases the thickness of the electrical double layer. acs.org

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (μF cm⁻²)Inhibition Efficiency (%)
0 (Blank)58145-
1.62 x 10⁻⁶11511050
1.62 x 10⁻⁵2758579
1.62 x 10⁻⁴8505593

EIS data for a related compound, 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH), on mild steel in 0.5 M H₂SO₄. acs.org

Potentiodynamic Polarization: This technique provides insights into the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For thiophene hydrazide derivatives, the polarization curves typically show a reduction in both anodic and cathodic current densities upon the addition of the inhibitor. mdpi.comacs.org The corrosion potential (Ecorr) often shows only a slight shift, which indicates that the inhibitor acts as a mixed-type inhibitor, suppressing both reactions simultaneously. acs.orgresearchgate.net

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (μA cm⁻²)Inhibition Efficiency (%)
0 (Blank)-495550-
1.62 x 10⁻⁶-49226551.8
1.62 x 10⁻⁵-47011279.6
1.62 x 10⁻⁴-4484092.7

Potentiodynamic polarization data for 2-hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) on mild steel in 0.5 M H₂SO₄. acs.orgresearchgate.net

Morphological Studies (SEM, EDX): Scanning Electron Microscopy (SEM) is used to visualize the surface of the metal. In the absence of an inhibitor, SEM images show a rough and heavily damaged surface due to aggressive corrosion. In contrast, surfaces treated with thiophene hydrazide inhibitors appear much smoother, confirming the formation of a protective film that shields the metal from the corrosive environment. oup.comresearchgate.net Energy-Dispersive X-ray Spectroscopy (EDX) can be used to analyze the elemental composition of the surface, and the detection of elements like C, N, O, and S on the protected surface provides direct evidence of the adsorption of the inhibitor molecules. researchgate.netrsc.org

The high inhibition efficiency of this compound is directly linked to its molecular structure. The combination of several key functional groups within one molecule creates a synergistic effect that enhances its ability to adsorb onto and protect a metal surface.

The Hydrazone Moiety (-C=N-NH-C=O): This group is rich in heteroatoms (N, O) with lone pairs of electrons, making it a strong center for coordination with metal atoms. researchgate.net

The Thiophene Ring: The sulfur atom in the heterocyclic ring acts as an additional adsorption site. nih.gov The π-electrons of the aromatic ring also contribute to the adsorption process.

The Benzene Ring: The π-electron system of the phenyl group provides another avenue for interaction with the metal surface.

The presence of these multiple active centers allows the molecule to bind strongly to the metal surface through several points of attachment, resulting in a stable and effective protective film. mdpi.com

Potential in Catalysis

Hydrazone compounds, including those derived from benzoic acid and thiophene, are recognized for their ability to act as versatile ligands in coordination chemistry. They can form stable complexes with a wide range of transition metal ions. These metal complexes are of significant interest due to their potential catalytic activities.

The nitrogen and oxygen atoms of the hydrazone linkage in this compound can chelate to metal centers. While direct and extensive research into the catalytic applications of this specific compound is not widely documented in the available literature, the structural motifs are present in other catalytically active complexes. For example, tosyl hydrazones are known to be useful partners in organic synthesis, participating in reactions that lead to the construction of various chemical bonds. nih.gov The ability of the thiophene and hydrazone moieties to stabilize metal ions suggests that complexes of this compound could potentially be explored as catalysts in various organic transformations.

Role in Analytical Chemistry

Acid hydrazides and hydrazones are noted for their applications in analytical chemistry. researchgate.net Their ability to form colored complexes with specific metal ions makes them suitable for use as analytical reagents.

The structure of this compound, featuring a conjugated system of aromatic rings and a hydrazone linkage, makes it a candidate for use as a chromogenic or fluorogenic sensor. The interaction of the lone pair electrons on the nitrogen, oxygen, and sulfur atoms with specific analytes, particularly metal ions, can lead to a distinct and measurable change in its photophysical properties.

Related thiophene-hydrazone structures have been successfully developed as chemosensors. For example, rhodamine hydrazone derivatives bearing a thiophene group have been synthesized and shown to act as highly selective "Off-On" fluorescent sensors for mercury ions (Hg²⁺). researchgate.net Similarly, a thiophene-appended fluorescein-hydrazone has been reported as a chromo-fluorogenic sensor for detecting Hg²⁺ in water samples. researchgate.net The sensing mechanism often involves the binding of the metal ion to the hydrazone, which induces a change in the electronic structure of the molecule, resulting in a visible color change (chromogenic) or an enhancement of fluorescence. This makes such compounds valuable tools for the rapid and selective detection of specific ions in environmental and biological samples.

Applications in Metal Ion Detection and Sensing

The core structure of this compound, featuring nitrogen and oxygen donor atoms, is characteristic of a chelating ligand capable of binding to metal ions. This binding action can lead to changes in the molecule's photophysical properties, such as color or fluorescence, forming the basis for a chemical sensor. Although specific studies focusing solely on this compound for metal ion sensing are not extensively documented, research on its hydroxyl and amino-substituted derivatives provides a clear blueprint for its potential capabilities.

Derivatives such as 2-hydroxy and 2-amino this compound have been successfully used to form stable complexes with a variety of transition metal ions, including Cobalt(II), Nickel(II), Copper(II), and Zinc(II) bhu.ac.inbhu.ac.in. The addition of a hydroxyl (-OH) or amino (-NH2) group enhances the molecule's ability to coordinate with metal ions, but the fundamental binding mechanism involves the hydrazone's keto-enol tautomerism and the donor atoms.

The interaction of these related compounds with metal ions has been characterized through various spectral and analytical techniques. For instance, a study involving 4-Hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide immobilized on silica gel demonstrated its effectiveness in adsorbing Thorium(IV) ions from aqueous solutions, showcasing the inherent affinity of this molecular framework for heavy metals tandfonline.com.

Table 1: Metal Ion Interaction with Derivatives of this compound

Derivative Compound Metal Ion(s) Studied Method of Interaction Observed Outcome
2-hydroxy benzoic acid thiophen-2-ylmethylene hydrazide Co(II), Ni(II), Cu(II), Zn(II) Complexation Formation of stable metal complexes bhu.ac.inbhu.ac.in
2-amino benzoic acid thiophen-2-ylmethylene hydrazide Co(II), Ni(II), Cu(II), Zn(II) Complexation Formation of stable metal complexes bhu.ac.inbhu.ac.in
4-Hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide Th(IV) Adsorption on silica gel Effective removal from aqueous solution tandfonline.com

This body of research on analogous compounds strongly suggests that this compound could be developed into a selective and sensitive sensor for various metal ions. Future research would likely involve spectroscopic titrations (UV-Vis and fluorescence) to determine its selectivity, binding affinity, and detection limits for a range of environmentally and biologically significant metal ions.

Integration in Hybrid Materials and Nanostructures

The functional groups within this compound make it an excellent building block for the creation of advanced hybrid materials and nanostructures. Its ability to be chemically grafted onto other substrates or to act as a ligand in larger frameworks opens up possibilities for materials with tailored properties.

The general class of hydrazone derivatives is recognized for its utility in the synthesis of polymers and nanoparticles researchgate.net. These compounds can be integrated into larger systems to impart specific functionalities, such as metal-binding capabilities or enhanced thermal stability.

A prime example of this concept is demonstrated by the functionalization of silica gel with 4-Hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide tandfonline.com. In this study, the organic molecule was covalently bonded to the surface of the silica particles, creating a hybrid solid-phase adsorbent. This material leveraged the metal-chelating properties of the hydrazone derivative for the selective extraction of Thorium(IV).

Table 2: Research Findings on a Hybrid Material Incorporating a Hydrazone Derivative

Parameter Finding
Hybrid Material 4-Hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide immobilized on silica gel (SiCPMS@L) tandfonline.com
Target Application Removal of Thorium(IV) from aqueous solution tandfonline.com
Optimum pH 4.0 tandfonline.com
Optimum Contact Time 30 minutes tandfonline.com
Adsorption Capacity 15.6 ± 0.1 mg/g tandfonline.com
Adsorption Efficiency 97.4% ± 0.1% tandfonline.com

| Adsorption Isotherm Model | Langmuir tandfonline.com |

This research highlights a practical application of integrating a molecule structurally similar to this compound into a nanostructured material (silica gel). The resulting hybrid material exhibited high efficiency and a strong affinity for the target metal ion. This suggests a promising avenue for this compound itself to be used in creating functionalized nanoparticles, metal-organic frameworks (MOFs), or polymer composites for applications in environmental remediation, catalysis, or chemical sensing.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

The traditional synthesis of hydrazones often involves the condensation of a hydrazide with an aldehyde or ketone under reflux, which can be time-consuming and energy-intensive. Future research should pivot towards more efficient and sustainable synthetic strategies for Benzoic acid thiophen-2-ylmethylene-hydrazide.

Ultrasound-Assisted Synthesis: Research on the synthesis of the related compound, 2-hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide, has demonstrated that ultrasound-assisted methods can dramatically reduce reaction times from hours to minutes and significantly increase product yields compared to conventional heating. acs.orgnih.gov This eco-friendly approach, known as sonochemistry, offers a promising avenue for the efficient production of this compound.

Microwave-Assisted Synthesis: Another green chemistry approach that warrants investigation is microwave-assisted synthesis. This technique is known to accelerate a wide range of organic reactions, often leading to higher yields and purities. Exploring the application of microwave irradiation to the synthesis of the title compound could offer a rapid and efficient alternative to conventional methods.

Flow Chemistry: For larger-scale and continuous production, flow chemistry presents a compelling option. This methodology involves pumping reactants through a reactor where the reaction occurs, offering precise control over reaction parameters and enhanced safety. Investigating the synthesis of this compound in a continuous flow system could pave the way for its efficient and scalable production.

Deeper Mechanistic Insights from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular structure, reactivity, and properties. While specific DFT studies on this compound are limited, research on analogous thiophene (B33073) hydrazide derivatives provides a roadmap for future computational investigations. researchgate.netekb.egmdpi.comrsc.org

Future computational studies could focus on:

Tautomerism and Conformational Analysis: Investigating the potential tautomeric forms (enol vs. keto) and the conformational landscape of the molecule to understand its most stable structures. Studies on similar compounds have shown that the enol tautomer can be energetically more favorable. researchgate.netekb.eg

Electronic Properties: Calculating key quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the Mulliken charge distribution. These parameters are crucial for predicting the molecule's reactivity, electronic transitions, and potential as a corrosion inhibitor or in electronic devices.

Spectroscopic Analysis: Simulating spectroscopic data (e.g., IR, NMR, UV-Vis) and comparing it with experimental results to confirm the molecular structure and aid in the interpretation of experimental findings.

Reaction Mechanisms: Elucidating the detailed mechanism of its synthesis and its interactions with biological targets or metal ions.

Expanding Biological Activity Spectrum (In Vitro)

The hydrazone moiety is a well-established pharmacophore, and compounds incorporating it often exhibit a broad range of biological activities. While direct in vitro studies on this compound are scarce, the existing literature on related compounds suggests a high potential for diverse biological applications.

Antimicrobial and Antifungal Activity: A study on (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide, a closely related analogue, demonstrated significant antibacterial activity against E. coli. derpharmachemica.com This finding strongly suggests that the parent compound should be screened against a wide panel of Gram-positive and Gram-negative bacteria. Furthermore, given that many hydrazide-hydrazones exhibit potent antifungal properties, investigating the efficacy of this compound against various fungal pathogens is a logical next step. nih.govfrontiersin.org

Anticancer Activity: The anticancer potential of thiophene-containing hydrazones is an area of active research. mdpi.com Future in vitro studies should evaluate the cytotoxicity of this compound against a range of human cancer cell lines to determine its potential as an anticancer agent.

Other Potential Biological Activities: The broader class of hydrazones has been reported to possess anticonvulsant, anti-inflammatory, and antimycobacterial activities. researchgate.netsemanticscholar.org A comprehensive screening of this compound for these and other biological activities could uncover new therapeutic applications.

Novel Applications in Functional Materials

The unique structural features of this compound, including the electron-rich thiophene ring and the versatile hydrazone linker, make it an attractive candidate for applications in materials science.

Corrosion Inhibition: A study on 3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide (CBTH) has shown its effectiveness as a corrosion inhibitor for mild steel in acidic medium. mdpi.com The presence of heteroatoms (N, O, S) and π-electrons in the structure of this compound suggests that it could also adsorb onto metal surfaces and form a protective layer, thus inhibiting corrosion. acs.orgnih.gov Future research should focus on quantifying its corrosion inhibition efficiency on various metals and in different corrosive environments.

Organic Electronics: Thiophene-based compounds are renowned for their applications in organic electronics due to their excellent charge-transport properties. mdpi.com Hydrazones have also been investigated as hole-transporting materials. researchgate.net Therefore, exploring the potential of this compound in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells is a promising avenue.

Sensors: The hydrazone moiety can act as a binding site for ions and small molecules, leading to changes in the compound's photophysical properties. This makes hydrazone-based compounds suitable for the development of chemical sensors. Future work could investigate the potential of this compound as a fluorescent or colorimetric sensor for the detection of specific metal ions or anions.

Design of Next-Generation Analogues and Complexes

The versatility of the hydrazone structure allows for facile modification to fine-tune its properties. The synthesis of next-generation analogues and coordination complexes of this compound represents a significant area for future research.

Structural Modifications:

Substitution on the Benzoic Acid Ring: Introducing various electron-donating or electron-withdrawing substituents onto the benzoic acid moiety can modulate the electronic properties and biological activity of the molecule.

Substitution on the Thiophene Ring: Modifying the thiophene ring with different functional groups can also influence the compound's properties.

Variation of the Hydrazide and Aldehyde Components: Synthesizing a library of related compounds by reacting different aromatic or heteroaromatic hydrazides with thiophene-2-carbaldehyde (B41791), or benzoic hydrazide with other heteroaromatic aldehydes, can lead to the discovery of compounds with enhanced activities.

Q & A

Q. What are the standard synthetic routes for benzoic acid thiophen-2-ylmethylene-hydrazide?

Methodological Answer: The compound is typically synthesized via hydrazinolysis of ester precursors or condensation reactions. For example:

  • Hydrazinolysis: React ethyl-2-benzothiazolyl acetate with hydrazine hydrate under reflux to yield the hydrazide intermediate, followed by condensation with thiophene-2-carbaldehyde .
  • Direct Condensation: Combine thiophene-2-carboxylic acid hydrazide with benzoyl chloride derivatives in polar aprotic solvents (e.g., DMF) using carbodiimide coupling agents (e.g., DCCI) to form the hydrazone linkage .
  • Alternative Pathway: Use 2-aminothiophenol and cyanoacetohydrazide in acidic conditions to generate the hydrazide scaffold .

Key Considerations:

  • Monitor reaction progress via TLC (chloroform/methanol, 95:5) .
  • Purify via recrystallization (ethanol or hexane) to achieve >95% purity .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Confirm the presence of N–H (3285 cm⁻¹, broad), C=O (1666–1708 cm⁻¹), and C=N (1600–1650 cm⁻¹) stretches .
  • NMR:
    • ¹H NMR: Identify aromatic protons (δ 7.2–8.1 ppm), hydrazide N–H (δ 10.2–10.8 ppm), and thiophene protons (δ 6.8–7.5 ppm) .
    • ¹³C NMR: Detect carbonyl carbons (δ 165–170 ppm) and aromatic carbons (δ 120–140 ppm) .
  • HRMS: Validate molecular weight (e.g., [M+H]⁺ at m/z 192.24 for C₉H₈N₂OS) .

Data Interpretation Tip: Use deuterated DMSO for NMR to resolve hydrogen-bonded N–H signals .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

  • Corrosion Inhibition: Acts as a chemisorption-based inhibitor in acidic media (e.g., 1M HCl), achieving >80% efficiency via Langmuir adsorption isotherms. Competitive adsorption with chloride ions requires optimization of concentration and temperature .
  • Biological Activity: Demonstrates antitumor potential by inhibiting enzymes like thymidylate synthase (IC₅₀ ~2.3 nM in glucagon receptor antagonism studies) .
  • Coordination Chemistry: Forms metal complexes (e.g., Cu²⁺, Fe³⁺) for catalytic or sensing applications; chelation sites include the hydrazide N–H and thiophene sulfur .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data for this compound?

Methodological Answer:

  • Electronic Structure Analysis: Use hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (FMOs) and predict reactivity. For example, discrepancies in redox behavior can be resolved by comparing HOMO-LUMO gaps with cyclic voltammetry data .
  • Thermochemical Accuracy: Apply exact-exchange terms in DFT (e.g., Becke’s 1993 functional) to refine atomization energies (average error ±2.4 kcal/mol), resolving inconsistencies in thermodynamic stability studies .
  • Adsorption Modeling: Simulate inhibitor-metal interactions using molecular dynamics (MD) to clarify conflicting corrosion efficiency data (e.g., competitive adsorption vs. temperature effects) .

Case Study: A 2022 study combined DFT and MD to explain why 3-(cyano-dimethyl-methyl)-benzoic acid thiophen-2-ylmethylene-hydrazide (CBTH) outperforms analogs in acidic media, attributing it to stronger Fe–N binding .

Q. How can synthetic yields be optimized for large-scale production in academic labs?

Methodological Answer:

  • Solvent Optimization: Replace ethanol with ethyl acetate for higher solubility of intermediates, reducing recrystallization losses .
  • Catalyst Screening: Test HOBt (1-hydroxybenzotriazole) vs. DMAP (4-dimethylaminopyridine) in carbodiimide-mediated couplings; DMAP improves yields by 15–20% in hydrazide formation .
  • Reaction Monitoring: Use in-situ IR to detect urea byproducts (C=O at 1708 cm⁻¹) and adjust stoichiometry dynamically .

Data-Driven Approach: A 2024 study achieved 91.7% yield by refluxing DCCI with thiophene-2-carboxylic acid derivatives for 24 hours, followed by Na₂CO₃ washes to remove unreacted acid .

Q. What advanced analytical strategies address challenges in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS: Use a C18 column (5 µm, 250 mm) with 0.1% formic acid in acetonitrile/water (60:40) to separate hydrazide degradation products (LOD: 0.1 ppm) .
  • Square-Wave Voltammetry (SWV): Detect benzoic acid byproducts at boron-doped diamond (BDD) electrodes; linear range 0.5–50 µM (R² > 0.995) .
  • X-ray Crystallography: Resolve structural ambiguities (e.g., E vs. Z isomerism) by analyzing hydrogen-bonding networks (N–H···O/N interactions) .

Example: A 2020 study used SWV to quantify benzoic acid impurities in sunscreen, achieving 98% recovery via standard addition .

Q. How does substituent variation on the thiophene ring affect biological activity?

Methodological Answer:

  • SAR Studies: Introduce electron-withdrawing groups (e.g., –Br at position 5) to enhance antitumor activity (IC₅₀ reduced from 430 pM to 14 nM in hepatocyte assays) .
  • Enzyme Binding Assays: Use fluorescence quenching to measure binding constants (Kₐ ~10⁶ M⁻¹) with human serum albumin (HSA); brominated analogs show stronger hydrophobic interactions .
  • Theoretical Modeling: Dock derivatives into glucagon receptor pockets (PDB: 5EE7) to predict steric clashes or hydrogen-bonding opportunities .

Key Finding: 3-Cyano-4-hydroxybenzoic acid derivatives with tetramethylbenzyl groups exhibit 760 pM KB due to optimized steric fit .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.